molecular formula C15H21NO4 B14332061 N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide CAS No. 108844-28-6

N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide

Cat. No.: B14332061
CAS No.: 108844-28-6
M. Wt: 279.33 g/mol
InChI Key: IGEGBSMILQPNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide is an organic compound with the molecular formula C14H21NO4 It is characterized by the presence of an acetamide group attached to a propyl chain, which is further connected to a dimethoxyphenyl ring with an acetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-(2-Acetyl-4,5-dimethoxyphenyl)propionic acid: This can be achieved through the reaction of 2-acetyl-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.

    Conversion to 3-(2-Acetyl-4,5-dimethoxyphenyl)propionamide: The acid is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).

    Acetylation: Finally, the amide is acetylated using acetic anhydride (C4H6O3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)acetamide
  • N-(2,4-Dimethylphenyl)acetamide
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

108844-28-6

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

N-[3-(2-acetyl-4,5-dimethoxyphenyl)propyl]acetamide

InChI

InChI=1S/C15H21NO4/c1-10(17)13-9-15(20-4)14(19-3)8-12(13)6-5-7-16-11(2)18/h8-9H,5-7H2,1-4H3,(H,16,18)

InChI Key

IGEGBSMILQPNIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CCCNC(=O)C)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.